molecular formula C10H12FNO4S B2464771 3-Acetamido-2,4-dimethylphenyl sulfurofluoridate CAS No. 2411288-97-4

3-Acetamido-2,4-dimethylphenyl sulfurofluoridate

Cat. No.: B2464771
CAS No.: 2411288-97-4
M. Wt: 261.27
InChI Key: MASQKIQTSRPMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-2,4-dimethylphenyl sulfurofluoridate is a synthetic organic compound known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of an acetamido group, two methyl groups, and a sulfurofluoridate moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2,4-dimethylphenyl sulfurofluoridate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The acetamido group is introduced through acetylation of an amine precursor, followed by the introduction of the sulfurofluoridate group via a sulfonation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,4-dimethylphenyl sulfurofluoridate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfurofluoridate group to thiols or other sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfurofluoridate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives

Scientific Research Applications

3-Acetamido-2,4-dimethylphenyl sulfurofluoridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-2,4-dimethylphenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Acetamido-2,4-dimethylphenyl sulfurofluoridate include:

  • 3-Acetamido-5-acetylfuran
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfurofluoridate moiety, in particular, provides unique opportunities for chemical modifications and interactions that are not present in the other compounds.

Properties

IUPAC Name

3-acetamido-1-fluorosulfonyloxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-6-4-5-9(16-17(11,14)15)7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASQKIQTSRPMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OS(=O)(=O)F)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.